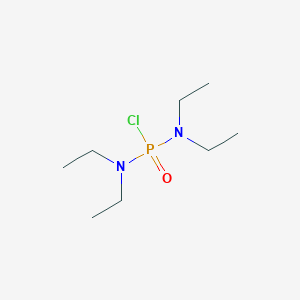

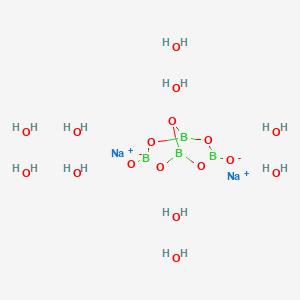

![molecular formula C8H6ClF3O2S B156578 [3-(三氟甲基)苯基]甲磺酰氯 CAS No. 127162-96-3](/img/structure/B156578.png)

[3-(三氟甲基)苯基]甲磺酰氯

描述

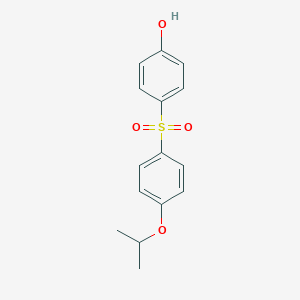

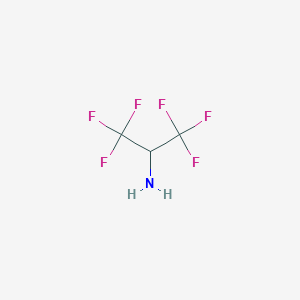

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family. These compounds are typically used as intermediates in organic synthesis due to their reactivity. The trifluoromethyl group attached to the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can participate in.

Synthesis Analysis

The synthesis of related sulfonyl compounds has been explored in various studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This indicates that sulfonyl compounds with trifluoromethyl groups can be synthesized through the decomposition of diazonium compounds.

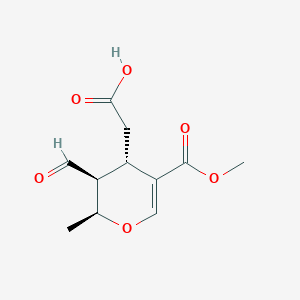

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, which provides insights into the geometry of similar sulfonyl chlorides . The study revealed various geometrical parameters such as bond lengths and angles, which are crucial for understanding the three-dimensional structure and potential reactivity of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in a variety of chemical reactions. They can react with nucleophiles, for example, to form sulfonamides or sulfones. The presence of the trifluoromethyl group could influence these reactions by making the sulfonyl chloride more electrophilic. The studies provided do not directly address the chemical reactions of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, but they do provide information on the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The electron diffraction study of methane sulfonyl chloride provides data that can be extrapolated to understand the properties of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, such as bond lengths and angles, which affect the compound's boiling point, solubility, and stability . The presence of the trifluoromethyl group is likely to increase the compound's electronegativity and potentially its reactivity as well.

科学研究应用

先进材料的合成和表征

CF3SO2Cl 用于合成先进材料,例如通过热丝化学气相沉积制备的微晶至超纳米晶金刚石薄膜。该工艺展示了 CF3SO2Cl 在调整金刚石薄膜的晶粒尺寸、形貌和粗糙度方面的多功能性,这对于电子和光学领域的大面积应用至关重要。系统研究重点关注前驱气体化学(包括 CF3SO2Cl)对金刚石薄膜性能的影响,从微晶结构到超纳米晶结构,这对工业应用具有重要意义 (Fuentes-Fernandez 等,2016)。

环境化学和毒理学

在环境化学中,CF3SO2Cl 是研究环境中全氟烷基化学物质降解和转化的关键物质。对这些化合物(包括 CF3SO2Cl 的衍生物)的微生物降解途径的研究有助于了解它们的环境归宿、持久性和对人类健康和生态系统的潜在影响。这些知识对于制定策略以减轻与这些物质相关的环境和健康风险至关重要 (Liu & Mejia Avendaño, 2013)。

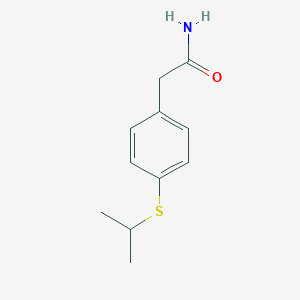

有机合成和药物研究

CF3SO2Cl 广泛用于有机合成,作为三氟甲基硫烯基、亚磺酰基和磺酰化反应的试剂。它的应用延伸到复杂有机分子的合成,包括药物,其中三氟甲基的引入可以显着影响候选药物的生物活性、稳定性和溶解性。Chachignon、Guyon 和 Cahard (2017) 的综述全面概述了 CF3SO2Cl 在形成 C–CF3、C–SCF3、C–SOCF3 和 C–Cl 键中的用途,展示了其在药物化学和药物开发中的多功能性和重要性 (Chachignon, Guyon, & Cahard, 2017)。

安全和危害

作用机制

3-Trifluoromethylbenzylsulfonyl chloride, also known as [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride or (3-(Trifluoromethyl)phenyl)methanesulfonyl chloride, is a unique chemical compound with a variety of potential applications.

Mode of Action

It’s known that the compound can participate in various chemical reactions as a sulfonyl chloride group

Pharmacokinetics

Its molecular weight is 258.65 , which could potentially influence its absorption and distribution.

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGCBGFBBRJTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383291 | |

| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127162-96-3 | |

| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trifluoromethylbenzylsulfonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

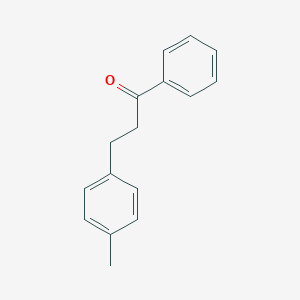

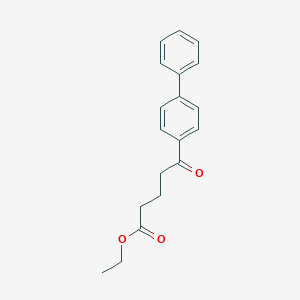

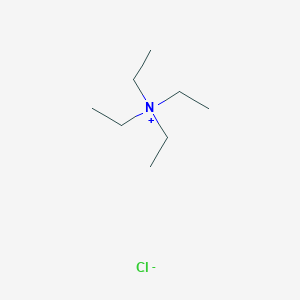

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)